2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine
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Overview
Description
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine is an organic compound belonging to the class of isoquinolines and derivatives Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine can be achieved through several methods. One common approach involves the reaction of 1-phenylisoquinoline with ethylene oxide in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine can be compared with other similar compounds, such as:
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine: This compound has a similar structure but with a methyl group attached to the nitrogen atom, which may alter its reactivity and biological activity.
2-Phenyl-1-(2-quinolinyl)ethanamine: This compound contains a quinoline moiety instead of an isoquinoline moiety, leading to differences in its chemical and biological properties.
(2S)-1-(3H-Indol-3-yl)-3-{[5-(6-isoquinolinyl)-3-pyridinyl]oxy}-2: This compound includes an indole moiety, which can significantly impact its interactions with biological targets.
The uniqueness of this compound lies in its specific isoquinoline structure, which provides distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89721-25-5 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C17H16N2O/c18-10-11-20-16-12-14-8-4-5-9-15(14)17(19-16)13-6-2-1-3-7-13/h1-9,12H,10-11,18H2 |
InChI Key |
ANZOSNVXTVXSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)OCCN |
Origin of Product |
United States |
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